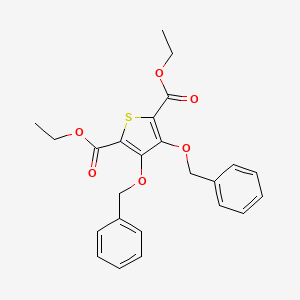
2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester is a complex organic compound with the molecular formula C24H24O6S and a molecular weight of 440.5088 . This compound is characterized by the presence of a thiophene ring substituted with carboxylic acid groups and phenylmethoxy groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester typically involves the esterification of 2,5-thiophenedicarboxylic acid with diethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with new functional groups replacing the phenylmethoxy groups.
Aplicaciones Científicas De Investigación
2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Thiophenedicarboxylic acid, dimethyl ester
- 2,5-Thiophenedicarboxylic acid, diethyl ester
- 3,4-Dimethoxy-2,5-thiophenedicarboxylic acid
Uniqueness
Compared to similar compounds, 2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester is unique due to the presence of phenylmethoxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in specific chemical reactions and interactions, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
177364-95-3 |
|---|---|
Fórmula molecular |
C24H24O6S |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
diethyl 3,4-bis(phenylmethoxy)thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C24H24O6S/c1-3-27-23(25)21-19(29-15-17-11-7-5-8-12-17)20(22(31-21)24(26)28-4-2)30-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Clave InChI |
PHTIFMBSWIQBTC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
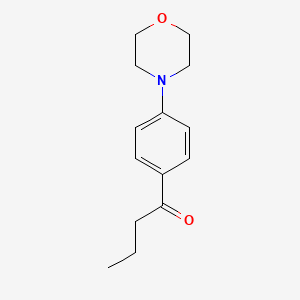
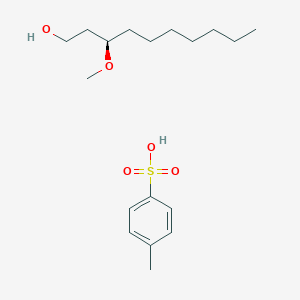

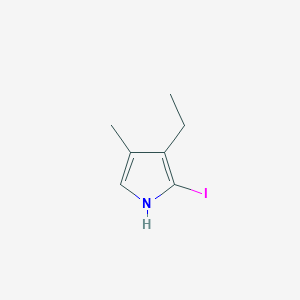
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
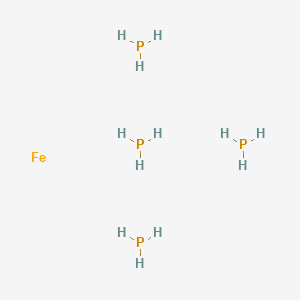
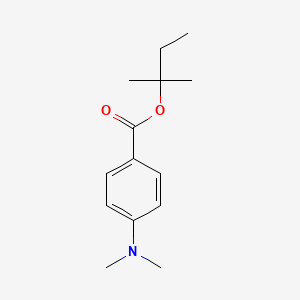




![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)
